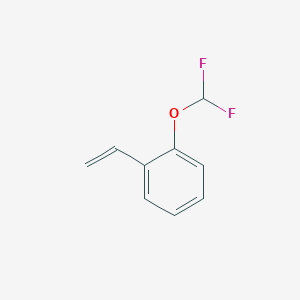
2-(Difluoromethoxy)styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)styrene is an organic compound characterized by the presence of a difluoromethoxy group attached to a styrene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)styrene typically involves the introduction of the difluoromethoxy group to a styrene derivative. One common method is the reaction of a styrene derivative with difluoromethylating agents under specific conditions. For example, the reaction can be carried out using difluoromethyl ethers in the presence of a base and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)styrene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethoxy-substituted products.
Reduction: Reduction reactions can lead to the formation of difluoromethoxy-substituted alkanes.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products Formed
The major products formed from these reactions include difluoromethoxy-substituted alcohols, alkanes, and various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)styrene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)styrene involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to altered biological activity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethoxy)styrene
- 2-(Methoxy)styrene
- 2-(Chloromethoxy)styrene
Comparison
2-(Difluoromethoxy)styrene is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties compared to its analogs. For instance, the difluoromethoxy group provides a balance between lipophilicity and hydrophilicity, making it more versatile in various applications. In contrast, the trifluoromethoxy group increases lipophilicity, while the methoxy group enhances hydrophilicity .
Propiedades
Fórmula molecular |
C9H8F2O |
|---|---|
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
1-(difluoromethoxy)-2-ethenylbenzene |
InChI |
InChI=1S/C9H8F2O/c1-2-7-5-3-4-6-8(7)12-9(10)11/h2-6,9H,1H2 |
Clave InChI |
DXAFHCFQIDLQNL-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


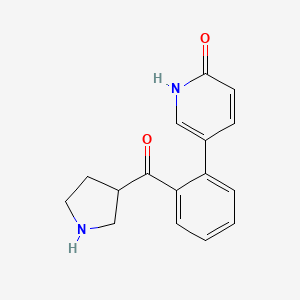


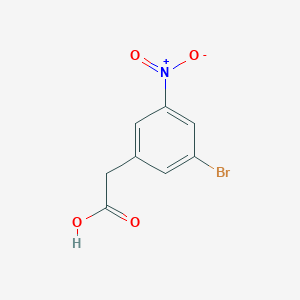
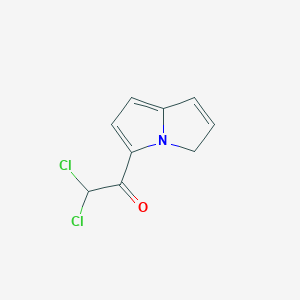
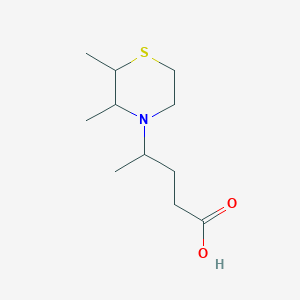
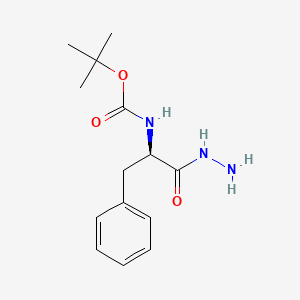
![3-[(Dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B12857186.png)
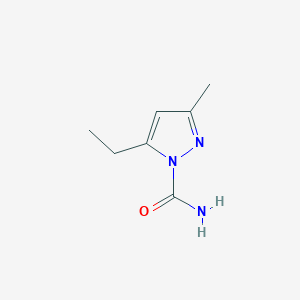
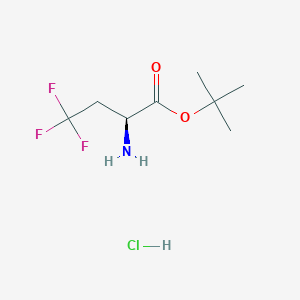
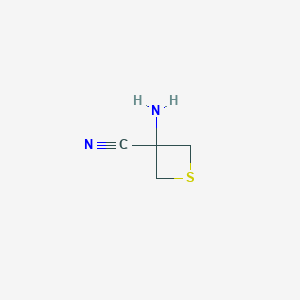
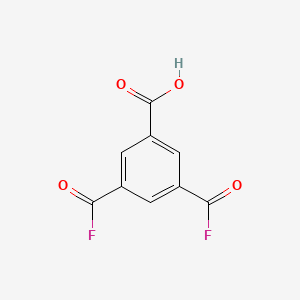
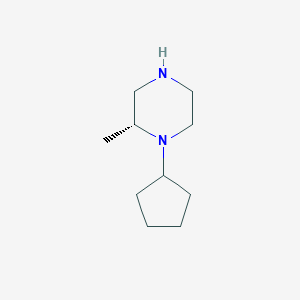
![3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde](/img/structure/B12857228.png)
